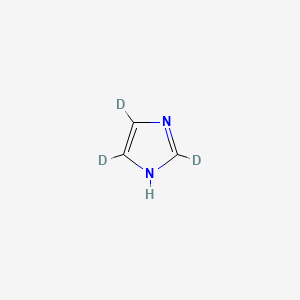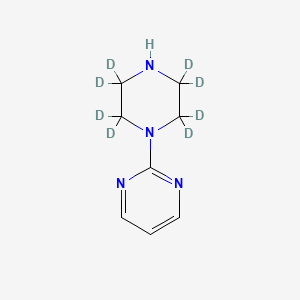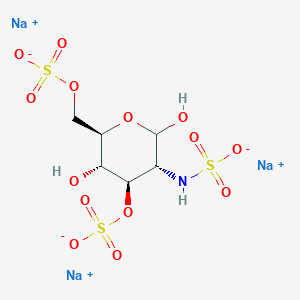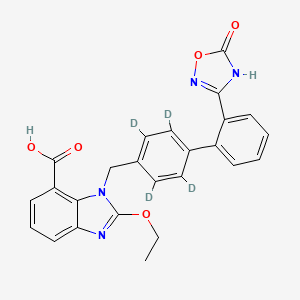
N,O-Bis(benzyloxycarbonyl) Halofuginone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,O-Bis(benzyloxycarbonyl) Halofuginone is a synthetic derivative of halofuginone, a quinazolinone alkaloid. This compound is characterized by the presence of benzyloxycarbonyl groups attached to the nitrogen and oxygen atoms of the halofuginone molecule. It has a molecular formula of C32H29BrClN3O7 and a molecular weight of 682.95 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,O-Bis(benzyloxycarbonyl) Halofuginone typically involves the protection of the amino and hydroxyl groups of halofuginone with benzyloxycarbonyl (Cbz) groups. This can be achieved through the reaction of halofuginone with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N,O-Bis(benzyloxycarbonyl) Halofuginone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can remove the benzyloxycarbonyl protecting groups, yielding halofuginone.
Substitution: The benzyloxycarbonyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of palladium on carbon (Pd/C) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Halofuginone.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
N,O-Bis(benzyloxycarbonyl) Halofuginone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other quinazolinone derivatives.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Wirkmechanismus
The mechanism of action of N,O-Bis(benzyloxycarbonyl) Halofuginone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit prolyl-tRNA synthetase, leading to the disruption of protein synthesis. This inhibition can result in the induction of cellular stress responses and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Halofuginone: The parent compound, known for its anti-fibrotic and anti-cancer properties.
N,O-Bis(benzyloxycarbonyl) Halofuginone derivatives: Various derivatives with different substituents on the benzyloxycarbonyl groups.
Uniqueness
This compound is unique due to its dual protection of the amino and hydroxyl groups, which enhances its stability and allows for selective deprotection and further functionalization. This makes it a valuable intermediate in the synthesis of complex quinazolinone derivatives .
Eigenschaften
IUPAC Name |
benzyl (2S,3R)-2-[3-(7-bromo-6-chloro-4-oxoquinazolin-3-yl)-2-oxopropyl]-3-phenylmethoxycarbonyloxypiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29BrClN3O7/c33-25-16-27-24(15-26(25)34)30(39)36(20-35-27)17-23(38)14-28-29(44-32(41)43-19-22-10-5-2-6-11-22)12-7-13-37(28)31(40)42-18-21-8-3-1-4-9-21/h1-6,8-11,15-16,20,28-29H,7,12-14,17-19H2/t28-,29+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWMRNBQVYXLTK-URLMMPGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(N(C1)C(=O)OCC2=CC=CC=C2)CC(=O)CN3C=NC4=CC(=C(C=C4C3=O)Cl)Br)OC(=O)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](N(C1)C(=O)OCC2=CC=CC=C2)CC(=O)CN3C=NC4=CC(=C(C=C4C3=O)Cl)Br)OC(=O)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29BrClN3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747158 |
Source


|
| Record name | Benzyl (2S,3R)-3-{[(benzyloxy)carbonyl]oxy}-2-[3-(7-bromo-6-chloro-4-oxoquinazolin-3(4H)-yl)-2-oxopropyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
682.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246816-41-0 |
Source


|
| Record name | Benzyl (2S,3R)-3-{[(benzyloxy)carbonyl]oxy}-2-[3-(7-bromo-6-chloro-4-oxoquinazolin-3(4H)-yl)-2-oxopropyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-Methyl-1H-imidazo[4,5-F]quinoline](/img/structure/B587369.png)
